N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Physicochemical profiling Drug-likeness Lead optimization

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 313404-06-7) is a synthetic organic compound classified as a thiazole-benzamide hybrid. Its structure features a 1,3-thiazole core substituted at the 4-position with a 3-nitrophenyl group and linked at the 2-position via an amide bond to a 4-phenoxybenzamide moiety.

Molecular Formula C22H15N3O4S
Molecular Weight 417.44
CAS No. 313404-06-7
Cat. No. B2388392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
CAS313404-06-7
Molecular FormulaC22H15N3O4S
Molecular Weight417.44
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H15N3O4S/c26-21(15-9-11-19(12-10-15)29-18-7-2-1-3-8-18)24-22-23-20(14-30-22)16-5-4-6-17(13-16)25(27)28/h1-14H,(H,23,24,26)
InChIKeyFZVJXEONZLYATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 313404-06-7): Compound Identity and Procurement Baseline


N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 313404-06-7) is a synthetic organic compound classified as a thiazole-benzamide hybrid. Its structure features a 1,3-thiazole core substituted at the 4-position with a 3-nitrophenyl group and linked at the 2-position via an amide bond to a 4-phenoxybenzamide moiety [1]. The molecular formula is C22H15N3O4S with a molecular weight of 417.44 g/mol [1]. The compound belongs to a broader class of N-thiazol-2-yl-benzamide derivatives, a scaffold associated with diverse pharmacological screening activities including kinase inhibition, antimicrobial effects, and receptor modulation [2]. In chemical procurement contexts, this compound is catalogued as a research-grade screening compound (typical purity ≥95%) intended for laboratory use only, not for therapeutic or diagnostic applications [1]. Its primary differentiator from in-class analogs lies in its specific substitution pattern: the meta-nitro group on the phenyl ring at thiazole C4 combined with the para-phenoxy substituent on the benzamide ring, which together define a unique pharmacophoric fingerprint distinct from regioisomeric or differently substituted congeners [3].

Why Generic Substitution of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Is Not Supported by Evidence


Generic or in-class substitution of this compound cannot be justified by available data. Within the N-thiazol-2-yl-benzamide chemotype, even minor structural alterations—such as repositioning the nitro group from meta to para, replacing the phenoxy bridge with a benzyloxy linker, or shifting from a 4-phenoxybenzamide to a 3-phenoxybenzamide regioisomer—have been demonstrated in related series to produce divergent target engagement and selectivity profiles [1]. Notably, structure-activity relationship (SAR) studies on structurally proximal 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have shown that the meta-nitro substitution on the phenyl ring attached to thiazole C4 constitutes a critical pharmacophoric feature required for selective human monoamine oxidase B (hMAO-B) inhibition [2]. Similarly, phenoxybenzamide analogue programs targeting Raf/HDAC dual inhibition have revealed that the position and electronic character of substituents on both the thiazole and benzamide rings profoundly modulate antiproliferative potency and target selectivity [1]. Therefore, procuring a structurally similar but non-identical compound—such as a 3-phenoxybenzamide isomer (e.g., WAY-621924, CAS 745789-70-2) or a para-nitro substituted congener—carries a high risk of non-overlapping biological activity, rendering direct substitution without experimental validation unsound [3].

Quantitative Evidence Limitations for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide: A Data Scarcity Assessment


Physicochemical Property Differentiation from Regioisomeric 3-Phenoxybenzamide Analogs

The target compound's computed LogP (XLogP3-AA = 5.1) exceeds that of the commonly catalogued 3-phenoxybenzamide isomer WAY-621924 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, CAS 745789-70-2, computed LogP ≈ 4.0) by approximately 1.1 log units, indicating substantially higher lipophilicity [1]. This difference arises from the compound's 4-phenoxybenzamide core (vs. 3-phenoxybenzamide) and the 3-nitrophenyl substituent (vs. 4-methyl) on the thiazole ring. The compound also possesses one hydrogen bond donor and six hydrogen bond acceptors, along with five rotatable bonds, yielding a topological polar surface area (TPSA) of approximately 86.2 Ų [1]. These properties place the compound in a distinct physicochemical space relative to its closest commercially available analogs, with implications for membrane permeability, solubility, and protein binding that differ from lower-LogP, lower-molecular-weight congeners. Notably, no experimentally measured LogP, pKa, or aqueous solubility data for this specific compound were identified in any authoritative database or peer-reviewed publication as of May 2026.

Physicochemical profiling Drug-likeness Lead optimization

Structural Differentiation from 3-Nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Regioisomer

The target compound (CAS 313404-06-7) is structurally isomeric with 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 328539-63-5), but the two differ critically in the position of the nitro group relative to the amide bond [1]. In the target compound, the 4-phenoxybenzamide moiety is attached via the carbonyl to the thiazole 2-amine, with the 3-nitrophenyl group occupying thiazole C4; in the isomer, the 3-nitrobenzamide is directly linked to the thiazole 2-amine, while the 4-phenoxyphenyl group resides at C4 [1]. Published SAR from the related 4-(3-nitrophenyl)thiazol-2-ylhydrazone series demonstrates that the meta-nitro substitution on the phenyl ring at the thiazole C4 position is a critical pharmacophoric determinant for selective hMAO-B inhibition, with compounds bearing this motif achieving single-digit micromolar IC50 values against hMAO-B while maintaining >100-fold selectivity over hMAO-A [2]. By contrast, regioisomers lacking this specific arrangement showed markedly reduced or absent MAO-B inhibitory activity [2]. While the target compound is a benzamide rather than a hydrazone, the shared 4-(3-nitrophenyl)thiazole scaffold suggests the potential for analogous structure-dependent target interactions, though direct experimental confirmation is absent for this specific molecule [2].

Medicinal chemistry SAR Isomer differentiation

Class-Level Inference for Kinase and Epigenetic Target Inhibition Potential Relative to Characterized Phenoxybenzamide Analogues

The phenoxybenzamide chemotype has been validated as a versatile scaffold for dual Raf/HDAC inhibition, with the 2019 study by Geng et al. demonstrating that specific phenoxybenzamide analogues (e.g., compound 10e) achieved potent antiproliferative activity against HepG2 (hepatocellular carcinoma) and MDA-MB-468 (breast cancer) cell lines through simultaneous engagement of Raf kinases and histone deacetylases [1]. In this series, the nature and position of substituents on both the central aromatic ring and the terminal pharmacophore were found to be critical determinants of dual inhibitory potency and selectivity, with IC50 values for Raf inhibition spanning from sub-micromolar to >10 µM depending on structural modifications [1]. The target compound incorporates a 4-phenoxybenzamide substructure with a 3-nitrophenyl-thiazole extension, a combination not explicitly evaluated in the Geng et al. SAR study, but which presents a distinct substitution vector relative to the characterized analogues [1]. Separately, a distinct set of 4-phenoxybenzamide derivatives has been optimized as selective PARP10/ARTD10 mono-ADP-ribosyltransferase inhibitors, with lead compound OUL35 achieving 330 nM potency [2]. The target compound's specific substitution pattern—particularly the electron-withdrawing 3-nitrophenyl-thiazole group—differentiates it from both the Raf/HDAC and PARP10 series, occupying a unique and untested chemical space within the phenoxybenzamide family [1][2].

Kinase inhibition HDAC inhibition Dual-target pharmacology

Application Scenarios for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Based on Structural and Class-Level Evidence


Scaffold-Hopping and SAR Expansion in Phenoxybenzamide-Based Kinase/Epigenetic Inhibitor Programs

The compound is best deployed as a scaffold-diversification probe within medicinal chemistry programs exploring phenoxybenzamide-based kinase or HDAC inhibitors. Its 4-(3-nitrophenyl)thiazole extension represents a substitution vector not covered in the published Raf/HDAC dual inhibitor SAR (Geng et al., 2019) [1], providing an opportunity to interrogate whether this motif enhances selectivity, potency, or pharmacokinetic properties relative to the existing compound library. Procurement for this purpose is justified by the need to expand SAR beyond currently characterized chemical space, with the understanding that de novo activity profiling will be required.

Investigational Tool for hMAO-B Pharmacology in Neurodegenerative Disease Models

Given that the 4-(3-nitrophenyl)thiazole substructure is a validated pharmacophore for selective, reversible hMAO-B inhibition (Secci et al., 2019) [2], this compound may serve as a starting point for the development of benzamide-based MAO-B inhibitors. Its differentiation from the published hydrazone series lies in the replacement of the hydrazone linker with a more metabolically stable benzamide linkage. Selectivity over MAO-A, brain penetration, and reversibility of inhibition should be empirically determined before use in in vivo Parkinson's disease models. Procurement is appropriate for laboratories screening novel MAO-B inhibitor chemotypes.

Physicochemical Property Differentiation Studies for CNS Drug Design

With a computed LogP of 5.1 and TPSA of ~86.2 Ų [3], the compound occupies a physicochemical space near the upper boundary of CNS drug-likeness guidelines and is notably more lipophilic than commonly available thiazole-phenoxybenzamide analogs. This property profile makes it a suitable test compound for evaluating the relationship between lipophilicity, passive membrane permeability, and off-target binding in parallel artificial membrane permeability assays (PAMPA) and plasma protein binding studies. Procurement for this purpose enables direct head-to-head comparison with lower-LogP analogs such as WAY-621924 to establish quantitative lipophilicity-activity relationships.

Chemical Probe for Combinatorial Library Enumeration and Virtual Screening

The compound's three distinct structural modules (3-nitrophenyl, thiazole, 4-phenoxybenzamide) offer multiple diversification points for combinatorial library synthesis or virtual screening campaigns. Procurement in quantities sufficient for parallel synthesis (typically 50-100 mg) enables the generation of focused libraries via amide coupling, Suzuki coupling at the thiazole ring, or nitro group reduction/re-functionalization. This application leverages the compound as a synthetic intermediate rather than a final pharmacological probe, and its value derives from its differentiated scaffold geometry relative to commercially available thiazole building blocks.

Quote Request

Request a Quote for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.